![molecular formula C47H83NO4 B14259081 1H-Isoindole-1,3(2H)-dione, 2-[2,3-bis(octadecyloxy)propyl]- CAS No. 396727-90-5](/img/structure/B14259081.png)
1H-Isoindole-1,3(2H)-dione, 2-[2,3-bis(octadecyloxy)propyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Isoindole-1,3(2H)-dione, 2-[2,3-bis(octadecyloxy)propyl]- is a complex organic compound that belongs to the class of isoindoles. Isoindoles are nitrogen-containing heterocyclic compounds that are structurally related to indoles. This particular compound is characterized by the presence of long octadecyloxy chains, which impart unique physical and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-[2,3-bis(octadecyloxy)propyl]- typically involves multi-step organic reactions. One common method involves the reaction of a nitrile with an electrophilic carbene to form a nitrile ylide intermediate. This intermediate undergoes a series of cyclization reactions to form the isoindole core . The reaction conditions often require the use of rhodium catalysts and specific temperature and pressure conditions to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1H-Isoindole-1,3(2H)-dione, 2-[2,3-bis(octadecyloxy)propyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced isoindole derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at specific positions on the isoindole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reaction conditions vary depending on the desired product but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various isoindole derivatives with different functional groups, which can be further utilized in scientific research and industrial applications.
Applications De Recherche Scientifique
1H-Isoindole-1,3(2H)-dione, 2-[2,3-bis(octadecyloxy)propyl]- has several scientific research applications:
Mécanisme D'action
The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-[2,3-bis(octadecyloxy)propyl]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,5,6,7-Tetrahalogeno-1H-isoindole-1,3(2H)-diones: These compounds are known for their inhibitory activity against protein kinase CK2.
1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride: This compound is used as a catalyst in organic synthesis.
Uniqueness
1H-Isoindole-1,3(2H)-dione, 2-[2,3-bis(octadecyloxy)propyl]- is unique due to its long octadecyloxy chains, which impart distinct physical and chemical properties. These properties make it suitable for specific applications in materials science and medicinal chemistry, setting it apart from other isoindole derivatives .
Propriétés
Numéro CAS |
396727-90-5 |
|---|---|
Formule moléculaire |
C47H83NO4 |
Poids moléculaire |
726.2 g/mol |
Nom IUPAC |
2-(2,3-dioctadecoxypropyl)isoindole-1,3-dione |
InChI |
InChI=1S/C47H83NO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-35-39-51-42-43(41-48-46(49)44-37-33-34-38-45(44)47(48)50)52-40-36-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33-34,37-38,43H,3-32,35-36,39-42H2,1-2H3 |
Clé InChI |
QQVIWFIVPWBKEA-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCOCC(CN1C(=O)C2=CC=CC=C2C1=O)OCCCCCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{[tert-Butyl(dimethyl)silyl]oxy}hex-5-en-2-ol](/img/structure/B14259002.png)


![6-[(Anthracen-9-yl)oxy]hexyl 2-methylprop-2-enoate](/img/structure/B14259018.png)
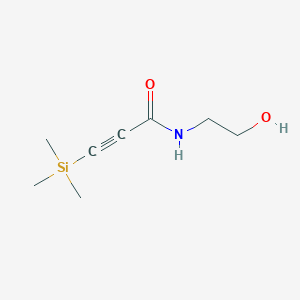
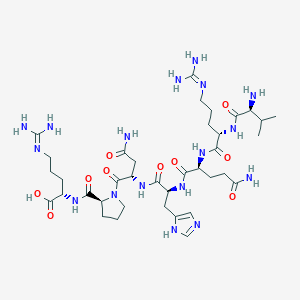
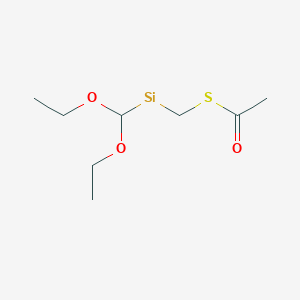
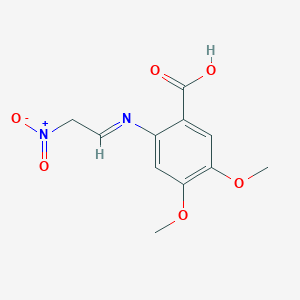
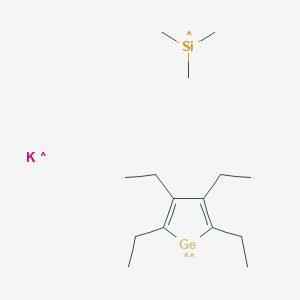
![2-{2,5-Dimethyl-4-[(E)-(4-nitrophenyl)diazenyl]phenoxy}ethan-1-ol](/img/structure/B14259051.png)

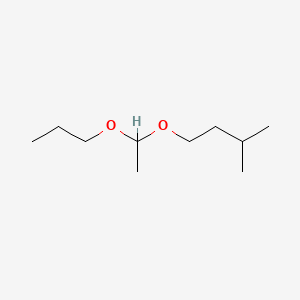
![11-[(4-Hydroxyphenyl)sulfanyl]undecanoic acid](/img/structure/B14259067.png)
![4-[4-(Chloromethyl)benzoyl]phenyl 4-(chloromethyl)benzoate](/img/structure/B14259075.png)
